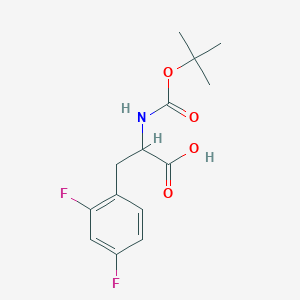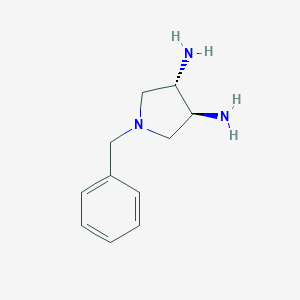
N-(tert-Butoxycarbonyl)-2,4-difluorophénylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and two fluorine atoms at the 2 and 4 positions of the phenyl ring. The Boc group is commonly used in organic synthesis to protect amine groups during chemical reactions.
Applications De Recherche Scientifique
N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit antibacterial activities
Mode of Action
A related compound, n-tert-butoxycarbonyl-thiazolidine carboxylic acid, has been shown to undergo a nucleophilic substitution reaction through an intramolecular hydrogen bonding
Biochemical Pathways
Given the potential antibacterial activity of similar compounds , it’s possible that this compound could interfere with bacterial metabolic pathways
Pharmacokinetics
A related compound, n-(tert-butoxycarbonyl)-2-aminoacetonitrile, has been shown to have high gi absorption and is bbb permeant .
Result of Action
Similar compounds have been shown to exhibit antibacterial activities , suggesting that this compound could potentially have similar effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine typically involves the protection of the amino group of 2,4-difluorophenylalanine with a tert-butoxycarbonyl group. This can be achieved by reacting 2,4-difluorophenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Des Réactions Chimiques
Types of Reactions: N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine can undergo various chemical reactions, including:
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Deprotection: 2,4-difluorophenylalanine.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- N-(tert-Butoxycarbonyl)-phenylalanine
- N-(tert-Butoxycarbonyl)-3,4-difluorophenylalanine
- N-(tert-Butoxycarbonyl)-4-fluorophenylalanine
Comparison: N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine is unique due to the presence of two fluorine atoms at specific positions on the phenyl ring, which can influence its reactivity and interactions compared to other Boc-protected phenylalanine derivatives .
Propriétés
IUPAC Name |
3-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNELGIOSRKVOJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585607 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174691-78-2 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














